Gallinamide A Gallinamide A Gallinamide A is a depsipeptide.
Gallinamide A has been reported in Symploca with data available.
antimalarial peptide from marine cyanobacteria
Brand Name: Vulcanchem
CAS No.: 1208232-55-6
VCID: VC0005918
InChI: InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1
SMILES: Array
Molecular Formula: C31H52N4O7
Molecular Weight: 592.8 g/mol

Gallinamide A

CAS No.: 1208232-55-6

Cat. No.: VC0005918

Molecular Formula: C31H52N4O7

Molecular Weight: 592.8 g/mol

* For research use only. Not for human or veterinary use.

Gallinamide A - 1208232-55-6

Specification

CAS No. 1208232-55-6
Molecular Formula C31H52N4O7
Molecular Weight 592.8 g/mol
IUPAC Name [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate
Standard InChI InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1
Standard InChI Key ASRBKZHDORPEHO-KYJIWOQOSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C
Canonical SMILES CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C

Introduction

Discovery and Structural Characterization

Origins and Initial Isolation

Gallinamide A was first isolated in 2009 from Schizothrix cyanobacteria collected off Panama’s Caribbean coast, with concurrent identification as symplostatin 4 from Florida’s Symploca species . These lipodepsipeptides belong to a broader family of anti-infective cyanobacterial metabolites, including dragonamide E and viridamide A . Initial characterization identified a molecular formula of C<sub>31</sub>H<sub>52</sub>N<sub>4</sub>O<sub>7</sub> (592.8 g/mol) , featuring a pyrrolinone ring derived from L-alanine and an α,β-unsaturated imide critical for protease inhibition .

Chemical Architecture

The structure of Gallinamide A comprises four key domains (Figure 1):

  • N-terminal N,N-dimethylisoleucine (P4 position)

  • Leucine residues (P3 and P2) forming hydrophobic interactions

  • Alanine (P1) adjacent to the reactive enamide

  • Methylmethoxypyrrolidinone (P1’) enabling π-stacking with catalytic histidines

X-ray crystallography of cruzain-Gallinamide A complexes confirms a linear conformation spanning protease subsites S3–S1’ . The 3-methoxy group on the pyrrolidinone exhibits conformational flexibility, while the enamide’s electrophilic β-carbon positions it for Michael addition to cysteine thiols .

Mechanism of Action: Irreversible Inhibition of Cysteine Proteases

Cathepsin L Inhibition

Gallinamide A potently inhibits human cathepsin L (CatL) with sub-nanomolar affinity (IC<sub>50</sub> = 5.0 nM after 30-min preincubation) . Kinetic studies demonstrate irreversible inactivation via a two-step mechanism:

  • Rapid reversible binding (K<sub>i</sub> = 9000 ± 260 M<sup>−1</sup>s<sup>−1</sup>)

  • Covalent modification of catalytic Cys25 through enamide-thiol conjugation

Preincubation-dilution assays reveal no recovery of CatL activity over 2 hours, confirming irreversibility . Molecular dynamics simulations position the enamide 2.8 Å from Cys25, with hydrogen bonds stabilizing the P1–P3 residues in CatL’s substrate cleft .

Table 1: Protease Inhibition Profile of Gallinamide A

ProteaseIC<sub>50</sub> (nM)Selectivity vs. CatLReference
Cathepsin L5.0
Cathepsin V14028-fold
Cathepsin B1,600320-fold
Cruzain0.2619-fold more potent
Falcipain-28.41.7-fold less potent

Broad-Spectrum Antiparasitic Activity

Beyond CatL, Gallinamide A inhibits parasite proteases critical for pathogenesis:

  • Plasmodium falciparum: Inhibits falcipain-2 (IC<sub>50</sub> = 8.4 µM), disrupting hemoglobin digestion .

  • Schistosoma mansoni: Blocks SmCB1 (k<sub>2nd</sub> = 6,644 M<sup>−1</sup>s<sup>−1</sup>), reducing schistosomula viability by 80% at 1 µM .

  • Trypanosoma cruzi: Suppresses intracellular amastigotes (EC<sub>50</sub> = 15 nM) via cruzain inhibition .

Cocrystal structures with cruzain (PDB: 7L4X) show the pyrrolidinone stacked against Trp184, while the enamide covalently modifies Cys25 .

Synthetic Advancements and Structure-Activity Relationships

Total Synthesis

Conroy’s 2011 synthesis established the absolute configuration as 25S,26S via a convergent approach :

  • Fragment A: N,N-dimethylisoleucine-leucine-alanine tripeptide

  • Fragment B: Methylmethoxypyrrolidinone-enamide

  • Coupling: Yamaguchi esterification (78% yield)

This route enabled gram-scale production and stereochemical confirmation, resolving prior ambiguities in natural product reports .

Analog Design and Optimization

Modifications at P1’ and P4 positions enhance potency and solubility (Table 2):

Table 2: Key Gallinamide A Analogs

CompoundModificationCatL K<sub>i</sub> (nM)Anti-T. cruzi EC<sub>50</sub> (nM)
1P1’ Leu → Ala3.3934
10P4 Ile → Phe0.09375.1
23P1’ O-hexynyl6.012

Analog 10 (P4 aromatic substitution) achieves a 53-fold improvement in CatL inhibition over Gallinamide A . π-π interactions between P1’ and P1 residues minimize entropic penalties during binding, as shown by MD simulations .

Therapeutic Applications and Preclinical Data

Oncology Applications

While cytotoxic to HeLa (IC<sub>50</sub> = 12 mM) and HT-29 cells (IC<sub>50</sub> = 10 mM) , selectivity for CatL over cathepsin B reduces off-target effects in healthy tissues . Nanoparticle formulations are under investigation to enhance tumor delivery.

Challenges and Future Directions

  • Solubility: LogP = 3.1 limits bioavailability; PEGylated analogs improve aqueous solubility 4-fold .

  • Selectivity: P1’ substituent engineering reduces cruzain inhibition 8.4-fold while maintaining anti-CatL activity .

  • Safety: No cytotoxicity observed in mammalian cells at ≤10 µM .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator